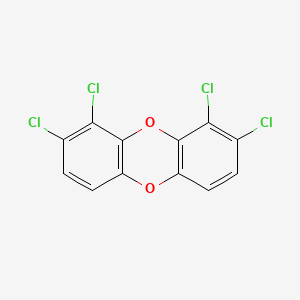

1,2,8,9-Tetrachlorodibenzo-P-dioxin

Vue d'ensemble

Description

1,2,8,9-Tetrachlorodibenzo-P-dioxin is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are known for their environmental persistence and toxicity. These compounds are primarily anthropogenic and contribute to persistent organic pollution. They are often referred to as dioxins and are known for their lipophilic properties, leading to bioaccumulation in humans and wildlife .

Méthodes De Préparation

The synthesis of 1,2,8,9-Tetrachlorodibenzo-P-dioxin typically involves the chlorination of dibenzo-p-dioxin. This process can be carried out using various chlorinating agents under controlled conditions. Industrial production methods often involve high-resolution gas chromatography and high-resolution mass spectrometry (HRGC/HRMS) to ensure the purity and concentration of the compound .

Analyse Des Réactions Chimiques

1,2,8,9-Tetrachlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups under specific conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Detection and Environmental Monitoring

-

Analytical Methods :

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used for the detection of dioxins in environmental samples. It allows for the quantification of 1,2,8,9-TCDD alongside other dioxin congeners.

- High-Resolution Gas Chromatography (HRGC) : Employed for the separation and identification of dioxins in complex matrices like soil and biota.

Method Advantages Limitations GC-MS High sensitivity and specificity Requires expensive equipment and expertise HRGC Effective for complex samples Time-consuming and requires skilled personnel - Environmental Studies : Research has shown elevated levels of 1,2,8,9-TCDD in aquatic environments due to industrial activities. For instance, studies indicated its presence in crustaceans and finfish from Newark Bay linked to historical manufacturing processes .

Toxicological Research

- Mechanisms of Toxicity :

- Case Studies :

Health Implications

- Carcinogenicity :

- Chronic Health Effects :

Microbial Degradation

Recent studies have explored the potential for microbial degradation of 1,2,8,9-TCDD as a bioremediation strategy. Certain bacterial strains have shown promise in degrading this compound into less harmful products . This approach could be pivotal for cleaning contaminated sites.

Mécanisme D'action

The mechanism of action of 1,2,8,9-Tetrachlorodibenzo-P-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). This receptor is a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, the compound can alter the expression of several hundred genes, leading to various toxicological effects .

Comparaison Avec Des Composés Similaires

1,2,8,9-Tetrachlorodibenzo-P-dioxin is similar to other polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). These compounds share a similar chemical structure but differ in the number and position of chlorine atoms. Some similar compounds include:

- 1,2,3,7,8-Pentachlorodibenzo-P-dioxin (PeCDD)

- 1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin (HxCDD)

- 1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin (HpCDD)

- 1,2,3,4,6,7,8,9-Octachlorodibenzo-P-dioxin (OCDD) .

2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD): Known for its high toxicity and environmental persistence.

These compounds are unique in their specific toxicological profiles and environmental behaviors, making this compound a distinct and important compound for study.

Activité Biologique

1,2,8,9-Tetrachlorodibenzo-P-dioxin (1,2,8,9-TCDD) is a member of the dioxin family, which includes various polychlorinated compounds known for their toxicological effects on biological systems. While much research has focused on 2,3,7,8-TCDD, the structural isomer 1,2,8,9-TCDD has also been studied for its biological activity and implications for human health and the environment. This article reviews the biological activity of 1,2,8,9-TCDD based on diverse sources and includes data tables and case studies to illustrate its effects.

1,2,8,9-TCDD exerts its biological effects primarily through interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, it translocates to the nucleus and regulates gene expression related to xenobiotic metabolism and cellular responses to stress. This can lead to both beneficial detoxification processes as well as adverse effects due to dysregulation of normal cellular functions.

Key Biological Effects:

- Enzyme Induction : Similar to other dioxins, 1,2,8,9-TCDD induces cytochrome P450 enzymes which are involved in the metabolism of various xenobiotics .

- Immunotoxicity : Exposure has been linked to immunosuppression in animal models . This includes decreased thymic weight and altered immune responses.

- Carcinogenic Potential : It may act as a promoter in carcinogenesis by enhancing the effects of other carcinogens rather than initiating cancer directly .

Acute and Chronic Toxicity

Research indicates that 1,2,8,9-TCDD exhibits a wide range of toxic effects depending on dosage and exposure duration. The reported oral LD50 values vary significantly across species:

| Species | LD50 (µg/kg body weight) |

|---|---|

| Rats | 0.6 - 5,000 |

| Mice | 0.05 - 2.0 |

Studies show progressive weight loss and organ-specific pathologies (e.g., liver and thymus) following exposure .

Environmental Impact

A notable study conducted in Newark Bay revealed elevated levels of 1,2,8,9-TCDD in crustaceans and finfish. The contamination was attributed to industrial activities associated with a former herbicide manufacturing facility. This finding highlights the environmental persistence of dioxins and their bioaccumulation in aquatic food webs .

Epidemiological Evidence

An epidemiological study involving workers exposed to TCDD-contaminated products indicated a positive correlation between cumulative exposure and increased cancer risk. Specifically, associations were noted with soft-tissue sarcomas and lymphomas . These findings underscore the need for ongoing monitoring of dioxin exposure in occupational settings.

Propriétés

IUPAC Name |

1,2,8,9-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-3-7-11(9(5)15)18-12-8(17-7)4-2-6(14)10(12)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELWFAGPAZKSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C(O2)C(=C(C=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904159 | |

| Record name | 1,2,8,9-tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62470-54-6 | |

| Record name | 1,2,8,9-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062470546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,8,9-tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,8,9-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLC653O64V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.